Molecular Weight and Hydrogen-Bonding Capacity Differentiate GGACG from Glutathione (GSH)
Glycylglycyl-L-alanyl-L-cysteinylglycine exhibits a molecular weight 18.2% higher than reduced glutathione (GSH) and an additional hydrogen-bond donor, stemming from the Gly-Gly-Ala- N-terminal extension replacing the single γ-glutamyl residue of GSH. These differences directly impact molar-based dosing calculations and solubility parameter predictions in experimental design [1][2].
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 363.39 g/mol; H-Bond Donors = 7; H-Bond Acceptors = 8 |
| Comparator Or Baseline | Glutathione (GSH): MW = 307.33 g/mol; H-Bond Donors = 6; H-Bond Acceptors = 8 |
| Quantified Difference | ΔMW = +56.06 g/mol (+18.2%); ΔH-Bond Donors = +1; H-Bond Acceptors = 0 |
| Conditions | Computed physicochemical properties from PubChem (XLogP3, Cactvs) [1][2] |
Why This Matters
An 18% molecular weight difference and altered hydrogen-bonding capacity directly affect molar concentration calculations, molar extinction coefficients, and hydrogen-bond-driven interactions in biochemical assays, making GSH an unsuitable substitute for quantitative experimental designs.
- [1] PubChem CID 71377176. Glycylglycyl-L-alanyl-L-cysteinylglycine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/71377176 (accessed 2026-04-28). View Source
- [2] PubChem CID 124886. Glutathione. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/124886 (accessed 2026-04-28). View Source
